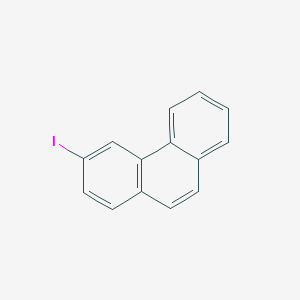

3-Iodophenanthrene

描述

Contextualization within Halogenated Polycyclic Aromatic Hydrocarbon (HPAH) Chemistry

3-Iodophenanthrene belongs to the class of halogenated polycyclic aromatic hydrocarbons (HPAHs), which are polycyclic aromatic hydrocarbons (PAHs) containing one or more halogen atoms. PAHs are a class of organic compounds that have garnered significant attention due to their presence in the environment and their unique electronic properties. nih.govmdpi.comnih.gov The introduction of a halogen atom, such as iodine, onto the phenanthrene (B1679779) core significantly modifies its chemical reactivity and physical properties.

The carbon-iodine bond in this compound is the key to its utility. This bond is relatively weak compared to carbon-hydrogen bonds, making the iodine atom a good leaving group in various chemical reactions. This reactivity allows for the strategic introduction of new functional groups at the 3-position of the phenanthrene skeleton. Research has shown that the presence and position of halogen substituents can influence the photochemical transformation and atmospheric fate of HPAHs. copernicus.org

Significance in Contemporary Synthetic Methodologies for Oligocyclic Aromatic Systems

This compound is a versatile building block in a variety of modern synthetic methods aimed at constructing larger, more complex oligocyclic aromatic systems. Its utility stems from its ability to participate in a range of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of this compound is in Suzuki-Miyaura coupling reactions . This palladium-catalyzed reaction couples the iodophenanthrene with a boronic acid or ester, enabling the formation of a new carbon-carbon bond. For instance, this compound can be reacted with benzeneboronic acid to synthesize 3-phenylphenanthrene. researchgate.net This methodology is not limited to simple aryl groups; it can be used to introduce a wide variety of substituents, including heteroaromatic moieties. nih.gov

Another important reaction is the Sonogashira coupling , which involves the palladium- and copper-cocatalyzed reaction of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of alkyne functionalities onto the phenanthrene core. These alkynes can then be further manipulated to create more complex structures, such as those found in nanographenes and graphene nanoribbons. mdpi.comnih.govd-nb.info For example, ethynyl-iodophenanthrene has been used as a precursor in the on-surface synthesis of complex molecular tessellations. ruben-group.deresearchgate.net

The Buchwald-Hartwig amination is another key transformation that utilizes aryl halides like this compound. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. wikipedia.orglibretexts.orgyoutube.com This is a crucial reaction in medicinal chemistry, as the arylamine motif is present in many biologically active molecules.

Furthermore, this compound can undergo Heck coupling reactions , which form carbon-carbon bonds between the aryl halide and an alkene. researchgate.net It is also a substrate in iodocyclization reactions, which can rapidly generate polycyclic aromatic compounds. bohrium.com The reactivity of the iodine atom also allows for its participation in other transformations, such as Ullmann-type reactions and conversion to other functional groups. acs.orgacs.org

| Reaction Name | Catalyst/Reagents | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | Carbon-Carbon (Aryl-Aryl) | Synthesis of biaryl compounds and functionalized PAHs. researchgate.netnih.gov |

| Sonogashira Coupling | Palladium and Copper catalysts, Base, Terminal alkyne | Carbon-Carbon (Aryl-Alkyne) | Introduction of alkyne moieties for further functionalization. libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine | Carbon-Nitrogen | Synthesis of arylamines, important in medicinal chemistry. wikipedia.orglibretexts.org |

| Heck Coupling | Palladium catalyst, Base, Alkene | Carbon-Carbon (Aryl-Vinyl) | Formation of substituted alkenes. researchgate.net |

Role as a Precursor and Structural Motif in Advanced Molecular Architectures

The true power of this compound lies in its role as a foundational piece for constructing sophisticated molecular architectures with tailored properties. Its applications span from the creation of novel materials for organic electronics to the development of complex chiral molecules.

In the realm of materials science , this compound is a key precursor for the synthesis of nanographenes and graphene nanoribbons. acs.orgkyoto-u.ac.jpberkeley.edu These materials, which are essentially small, well-defined fragments of graphene, exhibit unique electronic and optical properties that make them promising candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comgoogle.com The ability to precisely control the structure of these nanostructures through bottom-up synthesis, often starting from precursors like this compound, is crucial for tuning their properties.

This compound also serves as a building block for the synthesis of helicenes , which are polycyclic aromatic compounds with a helical, chiral structure. mdpi.comresearchgate.netarkat-usa.org These molecules are of interest due to their unique chiroptical properties. For example, iodophenanthrene derivatives can be used in metal-catalyzed cyclization reactions to form helicene-like structures. mdpi.com

Furthermore, the phenanthrene motif, often introduced via this compound, is found in various supramolecular assemblies . The dissymmetric nature of certain ethynyl-iodophenanthrene derivatives has been exploited to create complex, long-range ordered structures on surfaces through multi-step reactions. ruben-group.deresearchgate.netkit.eduruben-group.de

| Application Area | Resulting Molecular Architecture | Key Properties and Potential Uses |

|---|---|---|

| Materials Science | Nanographenes and Graphene Nanoribbons | Unique electronic and optical properties for OLEDs and OFETs. mdpi.comkyoto-u.ac.jpberkeley.edugoogle.com |

| Chiral Chemistry | Helicenes | Helical chirality leading to strong chiroptical properties. mdpi.comresearchgate.netarkat-usa.orgresearchgate.net |

| Supramolecular Chemistry | Complex Surface Tessellations | Formation of ordered nanostructures on surfaces. ruben-group.deresearchgate.netkit.eduruben-group.de |

| Medicinal Chemistry | Substituted Phenanthrenes | Scaffolds for the development of new therapeutic agents. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-iodophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSMQCABZWOORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532017 | |

| Record name | 3-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-31-2 | |

| Record name | 3-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodophenanthrene and Its Analogues

Classical Multi-Step Synthetic Routes

Traditional methods for the synthesis of specific iodophenanthrene isomers often involve multi-step sequences starting from readily available phenanthrene (B1679779) derivatives.

Four-Step Synthesis from 3-Acetylphenanthrene (B1329424) via 3-Aminophenanthrene

A well-established route to 3-iodophenanthrene begins with the commercially available 3-acetylphenanthrene. researchgate.net This multi-step process first involves the conversion of 3-acetylphenanthrene to 3-aminophenanthrene. researchgate.net A common method for this transformation is the reaction of the acetyl derivative with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form an oxime, followed by a Beckmann rearrangement and subsequent hydrolysis to yield the amine. google.com The resulting 3-aminophenanthrene can then be converted to the corresponding diazonium salt, which upon treatment with potassium iodide, yields the target this compound. It is noteworthy that the commercial 3-acetylphenanthrene often contains the 2-acetylphenanthrene (B184642) isomer as a major impurity, which can lead to the formation of 2-iodophenanthrene (B1313949) as a byproduct in this synthetic sequence. researchgate.net

Challenges in Direct Friedel-Crafts Acylation of Iodophenanthrene Substrates

The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings. However, its application to iodophenanthrene substrates presents significant challenges. The reaction of phenanthrene itself with acylating agents can lead to a mixture of isomers, including the 2-, 3-, and 9-acetylphenanthrenes, with the product distribution being highly dependent on the reaction conditions. lookchem.com When an iodo-substituted phenanthrene is used as the substrate, the directing effects of the iodine atom and the complexity of the polycyclic aromatic system can lead to a lack of regioselectivity, making it difficult to synthesize a specific isomer in high yield. Furthermore, the reaction conditions required for Friedel-Crafts acylation can sometimes be harsh, potentially leading to decomposition or undesired side reactions. tdx.cat

Modern Approaches for Iodinated Phenanthrenes

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of iodinated phenanthrenes and their derivatives, often offering improved efficiency and functional group tolerance.

Aromatic Finkelstein Reaction for 9-Iodo Analogues

The aromatic Finkelstein reaction, a copper-catalyzed halogen exchange, has been utilized for the synthesis of 9-iodophenanthrene (B92893) derivatives. acs.orgnih.gov This reaction allows for the conversion of more readily available bromo- or chloroarenes into the corresponding iodoarenes. acs.org For instance, 3-acetyl-9-bromophenanthrene (B15219556) can be converted to 3-acetyl-9-iodophenanthrene using copper(I) iodide and sodium iodide. nih.gov However, the reproducibility of this reaction can be a challenge, with issues such as incomplete conversion and the formation of biaryl side-products sometimes observed. acs.orgnih.gov Despite these potential difficulties, the aromatic Finkelstein reaction remains a valuable tool for accessing specific iodinated phenanthrene isomers.

Photoirradiation-Induced Arylation/Cyclization Cascade Involving Aryl Iodides

A modern and efficient approach to phenanthrene synthesis involves a photoinduced cascade reaction between aryl iodides and styrenes. urfu.runih.govresearchgate.net This method avoids the need for hazardous reagents and provides access to unsymmetrical phenanthrenes with good functional group tolerance. nih.govresearchgate.net The mechanism involves the photoexcitation of the aryl iodide, leading to the homolytic cleavage of the carbon-iodine bond to generate an aryl radical. urfu.runih.govresearchgate.net This radical then adds to the styrene, and the resulting intermediate undergoes a photoinduced cyclization, promoted by the in-situ generated iodine, to form the phenanthrene product. urfu.runih.govresearchgate.net

Palladium/Norbornadiene-Catalyzed Domino One-Pot Reactions with Aryl Iodides

Palladium-catalyzed domino reactions have emerged as a powerful strategy for the one-pot synthesis of phenanthrene derivatives. beilstein-journals.orgnih.govacs.orgnih.gov One such method involves the reaction of an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene, catalyzed by a palladium complex. beilstein-journals.orgnih.gov This transformation proceeds through a cascade of reactions including ortho-C-H activation, decarbonylation, and a retro-Diels-Alder reaction. beilstein-journals.orgnih.gov This protocol is notable for its broad substrate scope, relatively short reaction times, and high yields of the desired phenanthrene products. beilstein-journals.orgnih.gov Another variation utilizes an aryl iodide, 2-bromophenylboronic acid, and norbornadiene in a one-pot, three-component reaction. acs.orgnih.gov Norbornadiene plays a dual role in this process, acting as an activator for the ortho-C-H bond and as a source of ethylene (B1197577) via a retro-Diels-Alder reaction. acs.orgnih.gov

Chromium-Mediated Intermolecular [4+2] Cycloadditions from Dihalobiphenyls

A significant advancement in the synthesis of phenanthrene derivatives involves a chromium-mediated intermolecular [4+2] cycloaddition. This method utilizes 2,2'-dihalobiphenyls as the starting material, which undergo a formal cycloaddition with a variety of alkynes to construct the phenanthrene core. acs.orgdatapdf.com The reaction is initiated by treating the 2,2'-dihalobiphenyl with butyllithium, followed by the addition of chromium(III) chloride. acs.orgnih.gov The subsequent introduction of an alkyne to this mixture and heating to 50 °C for 6 to 12 hours results in the formation of the corresponding phenanthrene derivatives in good to excellent yields. acs.org

A key advantage of this chromium-mediated approach is its broad applicability to a wide range of alkynes, including those with alkyl, aryl, silyl, and alkoxycarbonyl substituents. acs.orgdatapdf.com This versatility surpasses that of some previously known methods catalyzed by other late transition metals. acs.org The reaction demonstrates high efficiency even with terminal alkynes. acs.org For instance, the reaction of 2,2'-dibromobiphenyl (B83442) with various alkynes in the presence of a chromium catalyst affords 9,10-disubstituted phenanthrenes. acs.org

Furthermore, this methodology allows for the synthesis of more complex polycyclic aromatic compounds through repetitive or stepwise benzannulation. acs.orgdatapdf.com For example, a synthesized 9-phenyl-10-trimethylsilylphenanthrene can be converted to 9-iodo-10-phenylphenanthrene (B1589534) in high yield by treatment with iodine monochloride. acs.org This iodinated phenanthrene can then be subjected to another chromium-mediated reaction to build more extended polycyclic systems like benzo[g]chrysene. acs.org The reaction can also be adapted for monohalogenated biaryls, expanding its utility in creating complex aromatic structures. datapdf.com

Table 1: Examples of Chromium-Mediated Phenanthrene Synthesis acs.org

| Entry | Alkyne | Product | Yield (%) |

| 1 | 3-Hexyne | 9,10-Diethylphenanthrene | 91 |

| 2 | 1-Phenyl-1-propyne | 9-Methyl-10-phenylphenanthrene | 98 |

| 3 | Diphenylacetylene | 9,10-Diphenylphenanthrene | 98 |

| 4 | 1-Hexyne | 9-Butylphenanthrene | 91 |

| 5 | Phenylacetylene | 9-Phenylphenanthrene | 95 |

| 6 | Trimethylsilylacetylene | 9-(Trimethylsilyl)phenanthrene | 90 |

| 7 | 1-Phenyl-2-trimethylsilylacetylene | 9-Phenyl-10-(trimethylsilyl)phenanthrene | 85 |

| 8 | Di(trimethylsilyl)acetylene | 9,10-Bis(trimethylsilyl)phenanthrene | 83 |

| 9 | Diethyl acetylenedicarboxylate | Diethyl phenanthrene-9,10-dicarboxylate | 80 |

| 10 | Dimethyl acetylenedicarboxylate | Dimethyl phenanthrene-9,10-dicarboxylate | 82 |

Note: Yields are based on Gas Chromatography (GC) analysis. Isolated yields are also reported in the source literature. acs.org

Iodine(III)-Mediated Oxidative Intramolecular Arene-Alkene Coupling

The synthesis of phenanthrenes and their analogues can be efficiently achieved through an iodine(III)-mediated oxidative intramolecular arene-alkene coupling. This methodology involves the cyclization of ortho-vinylbiaryl derivatives, providing a metal-free pathway to the phenanthrene scaffold. rsc.orgrsc.org The reaction is characterized by its mild conditions and high selectivity for the 6-endo-trig cyclization pathway. rsc.orgrsc.org

In this process, a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or (diacetoxyiodo)toluene, acts as an oxidant to facilitate the carbon-carbon bond formation. rsc.orgcdnsciencepub.com The reaction of an ortho-vinylbiaryl with PIFA in a solvent like nitromethane (B149229) at low temperatures (e.g., 10 °C) leads to the formation of diversely functionalized phenanthrenes in yields up to 79%. rsc.orgrsc.org Mechanistic studies suggest that the reaction proceeds through the activation of the alkene moiety by the iodine(III) reagent, followed by a Friedel-Crafts-type electrophilic aromatic substitution onto the adjacent arene ring. rsc.orgresearchgate.net

This method tolerates a range of substituents on both the biaryl backbone and the vinyl group. cdnsciencepub.com However, the success of the reaction can be influenced by the electronic nature of the substituents, with electron-rich to moderately electron-withdrawing groups being well-tolerated, while strongly electron-poor substituents can be detrimental to the reaction's efficiency. cdnsciencepub.com Two primary mechanistic pathways have been proposed: one involving a direct attack on an iodoiranium ion intermediate and another proceeding through the formation of a vinyliodonium ion that decomposes into a vinylene phenonium ion before cyclizing. cdnsciencepub.com

Table 2: Iodine(III)-Mediated Synthesis of Substituted Phenanthrenes rsc.org

| Entry | Starting Material (Substituents) | Product (Substituents) | Yield (%) |

| 1 | R¹=H, R²=H | R¹=H, R²=H | 72 |

| 2 | R¹=Me, R²=H | R¹=Me, R²=H | 79 |

| 3 | R¹=OMe, R²=H | R¹=OMe, R²=H | 75 |

| 4 | R¹=Br, R²=H | R¹=Br, R²=H | 61 |

| 5 | R¹=H, R²=Me | R¹=H, R²=Me | 71 |

| 6 | R¹=H, R³=Me, R⁴=H | R¹=H, R³=Me, R⁴=H | 78 |

| 7 | R¹=H, R³=OMe, R⁴=H | R¹=H, R³=OMe, R⁴=H | 74 |

| 8 | R¹=H, R³=Br, R⁴=H | R¹=H, R³=Br, R⁴=H | 65 |

Note: Reactions were generally carried out on a 0.12–0.37 mmol scale in MeNO₂ (0.1 M) with 1.30 equiv. of PIFA at 10 °C. Yields refer to isolated compounds. rsc.org

Electrophilic Benzannulation with Iodine Monochloride (ICl) in Phenanthrene Formation

Electrophilic benzannulation utilizing iodine monochloride (ICl) presents a powerful and direct method for synthesizing iodinated polycyclic aromatic hydrocarbons, including this compound and its analogues. nih.govthieme-connect.com This strategy typically involves the cyclization of 2-(arylethynyl)biphenyls. thieme-connect.commolaid.com ICl serves as a potent electrophile, inducing the ring-closing reaction under mild conditions, often at low temperatures such as -78 °C, to afford the desired iodinated phenanthrenes in good to excellent yields. nih.govmolaid.com

The reaction is initiated by the electrophilic attack of ICl on the alkyne moiety of the substrate. rsc.org This activation facilitates an intramolecular Friedel-Crafts-type cyclization, where the adjacent aryl ring attacks the activated alkyne, leading to the formation of the new six-membered ring characteristic of the phenanthrene core. bohrium.com A subsequent deprotonation step results in the aromatized, iodinated product. bohrium.com This method has proven effective for a variety of substrates, including those containing other polycyclic and heterocyclic ring systems. thieme-connect.com

The utility of this ICl-induced benzannulation extends to the construction of complex, fused aromatic systems and nanographene structures. nih.govacs.org The resulting organoiodine compounds are particularly valuable as they provide a synthetic handle for further functionalization through various cross-coupling reactions, allowing for the creation of more elaborate molecular architectures. thieme-connect.com The reaction's efficiency and the direct incorporation of an iodine atom make it a strategically important tool in synthetic organic chemistry. nih.govthieme-connect.com

Table 3: ICl-Induced Cyclization of 2-(Arylethynyl)biphenyls thieme-connect.com

| Entry | Aryl Substituent on Alkyne | Product | Yield (%) |

| 1 | Phenyl | 9-Iodo-10-phenylphenanthrene | 98 |

| 2 | 4-Methylphenyl | 9-Iodo-10-(4-methylphenyl)phenanthrene | 99 |

| 3 | 4-Methoxyphenyl | 9-Iodo-10-(4-methoxyphenyl)phenanthrene | 99 |

| 4 | 4-Chlorophenyl | 10-(4-Chlorophenyl)-9-iodophenanthrene | 98 |

| 5 | 1-Naphthyl | 9-Iodo-10-(1-naphthyl)phenanthrene | 99 |

| 6 | 2-Thienyl | 9-Iodo-10-(2-thienyl)phenanthrene | 95 |

| 7 | n-Butyl | 9-n-Butyl-10-iodophenanthrene | 80 |

Note: The reactions were performed on various substituted 2-(arylethynyl)biphenyls with ICl at –78 °C. thieme-connect.com

Reactivity and Mechanistic Investigations of 3 Iodophenanthrene

Fundamental Reaction Pathways

The intrinsic reactivity of 3-iodophenanthrene is centered around the C-I bond, which can be cleaved under various conditions, and its interactions with different substrates, leading to novel chemical structures.

Carbon-Iodine Bond Cleavage Mechanisms

The cleavage of the carbon-iodine bond in iodoarenes is a critical step in many synthetic transformations. In the case of phenanthrene (B1679779) derivatives, this process can be initiated by various stimuli, including light and interaction with metal surfaces. For instance, the photocleavage of the C-I bond in the singlet excited state has been reported. universiteitleiden.nl

On-surface studies of ethynyl-iodophenanthrene (EIP) on Au(111) at room temperature have shown that the C-I bond can be broken, leading to deiodinated species. researchgate.net This deiodination process is crucial for subsequent on-surface reactions. Theoretical calculations have revealed that the interaction between the iodine atom and the substrate plays a role in the assembly of these molecules on surfaces. Specifically, 9-iodophenanthrene (B92893) forms an infinite zigzag chain structure through C–I⋯π halogen bonding. researchgate.net

Interfacial Chemical Transformations on Substrates

The behavior of this compound and its derivatives on metallic substrates is a burgeoning area of research, with implications for the bottom-up synthesis of nanostructures.

On a Ag(111) surface, a dissymmetric ethynyl-iodophenanthrene precursor undergoes a multistep reaction. researchgate.netruben-group.deresearchgate.net This process is mediated by in situ generated catalytic silver complexes, which facilitate the formation of a symmetric alkynyl–Ag–alkynyl complex in high yield. researchgate.netruben-group.deresearchgate.netnih.gov This transformation is a key step in the creation of complex, long-range ordered supramolecular structures. ruben-group.deresearchgate.net The reaction pathway involves several intermediates, and the final structure is a result of a convergent reaction scheme. ruben-group.deresearchgate.net

The catalytic cycle is thought to involve silver adatoms that are thermally released from the substrate. ruben-group.de These adatoms can then react with the organic precursors. For example, two alkynyl radicals can be linked by a silver adatom to form an alkynyl-Ag-alkynyl motif. researchgate.net

In conjunction with C-I bond cleavage, on-surface reactions often involve the activation of carbon-hydrogen (C-H) bonds and reactions of other functional groups, such as terminal alkynes. For ethynyl-iodophenanthrene on Ag(111), the process involves not only dehalogenation but also the deprotonation of the terminal alkyne. ruben-group.deresearchgate.net

The C-H activation of terminal alkynes can be inhibited at lower temperatures. ruben-group.de However, the presence of in situ generated silver complexes can catalyze this activation at temperatures where it would not typically occur. ruben-group.de This leads to the formation of various organometallic intermediates, such as aryl–Ag–aryl and aryl–Ag–alkynyl complexes, before converging to the final alkynyl–Ag–alkynyl product. researchgate.net The dehalogenated radical site on the phenanthrene backbone is neutralized by hydrogenation. ruben-group.de

Role of in situ Generated Catalytic Metal Complexes (e.g., Silver)

Coupling and Cross-Coupling Reactions

This compound is a valuable building block in traditional solution-phase organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Participation in Suzuki Reactions for Phenanthrene Derivative Synthesis

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be effectively coupled with various boronic acids to synthesize 3-substituted phenanthrene derivatives. For example, 3-phenylphenanthrene has been synthesized via a Suzuki cross-coupling reaction between this compound and benzeneboronic acid, using Pd(PPh₃)₄ as the catalyst. researchgate.net This reaction proceeds with high yields, demonstrating the utility of this compound as a precursor for more complex phenanthrene-based structures. researchgate.net

The synthesis of this compound itself can be a multi-step process, starting from precursors like 3-acetylphenanthrene (B1329424). researchgate.net The table below summarizes the synthesis of phenylphenanthrene isomers via Suzuki coupling.

| Reactants | Catalyst | Product | Yield (%) |

| This compound, Benzeneboronic acid | Pd(PPh₃)₄ | 3-Phenylphenanthrene | 81 |

| 2-Bromophenanthrene, Benzeneboronic acid | Pd(PPh₃)₄ | 2-Phenylphenanthrene | 73 |

| 9-Bromophenanthrene (B47481), Benzeneboronic acid | Pd(PPh₃)₄ | 9-Phenylphenanthrene | 78 |

Table based on data from a study on phenylphenanthrene synthesis. researchgate.net

This reaction highlights the importance of this compound in accessing a range of phenanthrene derivatives with tailored properties.

Ullmann Coupling and its Limitations

The Ullmann reaction, a copper-catalyzed or mediated coupling of aryl halides, represents a classical method for the formation of biaryl compounds. However, the traditional Ullmann condensation often requires harsh reaction conditions, such as high temperatures (typically >110 °C) and the use of strong bases, which can limit its applicability to complex or sensitive substrates. acs.orgresearchgate.net The substrate scope is frequently restricted to the more reactive aryl iodides. researchgate.net

Despite these challenges, modifications to the classical Ullmann reaction have been developed. For instance, a low-temperature Ullmann coupling condition in the presence of nitrobenzene (B124822) has been successfully employed for the site-selective coupling of a 9-iodophenanthrene derivative to form a 9,9′-biphenanthrenyl derivative. researchgate.netacs.org This suggests that with appropriate optimization, the Ullmann reaction can be a viable method for the synthesis of phenanthrene-based structures. However, researchers have reported unsuccessful attempts at Ullmann coupling under various other conditions, highlighting the sensitive nature of this reaction and the need for careful selection of reagents and conditions. researchgate.netacs.org

Key limitations of the Ullmann coupling include:

Harsh Reaction Conditions: High temperatures and strong bases can lead to side reactions and decomposition of starting materials or products. acs.org

Catalyst Deactivation: The copper catalyst can be deactivated through competitive arylation of the ligand. acs.org

Substrate Scope: The reaction is often most effective for aryl iodides, with aryl bromides and chlorides showing lower reactivity. researchgate.net

Reproducibility Issues: The success of the reaction can be highly dependent on the specific substrate and reaction conditions, leading to challenges in reproducibility. thieme-connect.com

Heck and Sonogashira Coupling Reactions (contextual from related organoiodine compounds)

While specific studies on the Heck and Sonogashira coupling reactions of this compound are not extensively detailed in the provided search results, the reactivity of aryl iodides in these palladium-catalyzed cross-coupling reactions is well-established, allowing for contextual understanding. libretexts.orgwikipedia.org

The Sonogashira coupling , which involves the coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for the formation of C(sp²)-C(sp) bonds. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org The general reactivity trend for the halide is I > Br > Cl > OTf. wikipedia.org Given that this compound possesses a reactive C-I bond, it is expected to be a suitable substrate for Sonogashira coupling. This reaction is valuable for introducing alkynyl substituents onto the phenanthrene core, which can then be further functionalized. The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. libretexts.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. Similar to the Sonogashira reaction, aryl iodides are highly reactive substrates in the Heck reaction. This method could be employed to introduce alkenyl groups at the 3-position of the phenanthrene ring system.

Both the Heck and Sonogashira reactions are fundamental in organic synthesis for creating complex molecular architectures from simpler precursors. core.ac.uk The efficiency and selectivity of these reactions are often influenced by the choice of catalyst, ligands, base, and solvent. libretexts.org For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of Sonogashira couplings. libretexts.org

Electrophilic Substitution and Cyclization Tendencies

The phenanthrene ring system is susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents. For this compound, the iodine atom can influence the position of further substitution.

Electrophilic Cyclization:

Iodine-mediated electrophilic cyclization is a powerful method for the synthesis of polycyclic aromatic compounds. bohrium.comnih.gov For example, the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using iodine monochloride (ICl) can produce substituted naphthalenes and phenanthrenes. nih.gov In one instance, iodocyclization onto a naphthalene (B1677914) ring yielded the corresponding 2-iodophenanthrene (B1313949) in good yield. nih.gov This highlights the utility of iodine-based electrophiles in promoting ring-closing reactions to build the phenanthrene framework.

A rapid iodocyclization of arene-ynamides using I(coll)₂PF₆ has been reported to produce 9-iodophenanthrene derivatives in high yields within seconds. bohrium.com This method demonstrates the high reactivity of ynamides towards electrophilic iodine reagents in forming polycyclic systems. The proposed mechanism involves electrophilic addition of the iodonium (B1229267) ion to the alkyne, followed by a Friedel-Crafts-type addition and deprotonation. bohrium.com

Other Cyclization Reactions:

The synthesis of this compound itself can be achieved through a multi-step synthesis starting from 3-acetylphenanthrene, which involves cyclization steps. uj.edu.pl Furthermore, chromium-mediated reactions of iodophenanthrene with alkynes can lead to the formation of larger polycyclic aromatic compounds like benzo[g]chrysene. acs.org

Stability and Degradation Pathways

Halogenated polycyclic aromatic hydrocarbons (XPAHs), including iodinated phenanthrenes, are subject to photochemical transformation in the environment, which is a significant degradation pathway. copernicus.orgcopernicus.org Studies on the photochemical transformation of stilbenes, which are precursors to phenanthrenes, often utilize iodine as a catalyst for cyclization under photochemical conditions, a process known as the Mallory reaction. acs.orgnih.gov

The phototransformation of XPAHs can be influenced by several factors, including the presence of oxidants like reactive oxygen species (ROS), temperature, and humidity. copernicus.orgcopernicus.org For instance, the presence of H₂O₂ can accelerate the phototransformation of chlorinated PAHs. copernicus.org The transformation process for XPAHs is proposed to involve dehalogenation followed by oxidation. copernicus.orgcopernicus.org This suggests that under photochemical conditions, this compound could potentially undergo deiodination and subsequent oxidation to form various transformation products.

The type of halogen substituent significantly influences the rate of photochemical transformation of halogenated phenanthrenes. The transformation rates for halogenated PAHs generally follow the order: chlorinated < brominated. copernicus.orgcopernicus.org This difference is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond has a lower bond energy (291 kJ/mol) compared to the C-Cl bond (345 kJ/mol), making it more susceptible to cleavage. copernicus.org Although not explicitly stated for iodine in these studies, the C-I bond is even weaker (approximately 234 kJ/mol), suggesting that iodinated phenanthrenes like this compound would be expected to have a higher photochemical transformation rate compared to their chlorinated and brominated counterparts.

The heavy atom effect also plays a role in the photophysical properties of halogenated compounds. acs.orgnih.gov The presence of a heavy atom like iodine can enhance intersystem crossing rates, which could influence the photochemical reactivity and degradation pathways of this compound. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Analysis Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of 3-iodophenanthrene, offering precise information about the chemical environment of its constituent protons and carbon atoms.

Proton (¹H) NMR Spectral Assignment and Analysis for Structural Elucidation

A detailed analysis of related phenanthrene (B1679779) structures allows for a hypothetical assignment of the proton signals for this compound. The protons on the same ring as the iodine atom would be the most affected, with their chemical shifts and multiplicities providing a unique fingerprint for the 3-substituted isomer.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of this compound provides a map of the carbon skeleton, with each unique carbon atom producing a distinct signal. The chemical shifts of these signals are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the position of the iodine substituent. The carbon atom directly bonded to the iodine (C-3) is expected to have a significantly altered chemical shift compared to the corresponding carbon in unsubstituted phenanthrene due to the heavy atom effect of iodine.

While specific ¹³C NMR data for this compound is not detailed in the provided search results, data for the related compound 3-acetyl-9-iodophenanthrene shows a range of chemical shifts for the aromatic carbons. nih.gov For example, in this derivative, the carbon signals appear between δ = 102.4 and 137.9 ppm, with the carbon of the acetyl group resonating at δ = 26.7 and 197.8 ppm. nih.gov This illustrates the level of detail that ¹³C NMR can provide in characterizing substituted phenanthrenes.

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Iodophenanthrene Derivative (3-Acetyl-9-iodophenanthrene in CDCl₃) nih.gov

| Carbon Position | Chemical Shift (ppm) |

| Acetyl CH₃ | 26.7 |

| Aromatic C | 102.4 |

| Aromatic C | 122.7 |

| Aromatic C | 123.8 |

| Aromatic C | 126.1 |

| Aromatic C | 127.9 |

| Aromatic C | 128.1 |

| Aromatic C | 128.4 |

| Aromatic C | 129.8 |

| Aromatic C | 130.7 |

| Aromatic C | 132.4 |

| Aromatic C | 133.5 |

| Aromatic C | 135.1 |

| Aromatic C | 135.3 |

| Aromatic C | 137.9 |

| Acetyl C=O | 197.8 |

This table is based on data for 3-acetyl-9-iodophenanthrene and serves as an illustrative example.

Variable-Temperature (VT) NMR for Dynamic Processes and Stereoisomerism

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes such as conformational changes or restricted rotation within a molecule. For a relatively rigid molecule like this compound, significant dynamic processes observable by VT-NMR under typical conditions are not expected. However, in more complex systems containing the this compound moiety, such as nanohoops with biphenyl (B1667301) linkages, VT-NMR has been instrumental. acs.orgnih.gov In these cases, VT-NMR studies have revealed two-stage isomerization processes, corresponding to low-temperature E/Z isomerization and high-temperature R/S isomerization at the linkages between phenanthrene units. nih.gov These studies demonstrate the power of VT-NMR in probing the energetic barriers and kinetics of dynamic stereochemical changes. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is widely used to assess the purity of this compound samples and to differentiate it from its isomers. uj.edu.plresearchgate.netdtic.mil The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of this compound. uj.edu.plresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). rsc.org This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound. For the molecular formula of this compound (C₁₄H₉I), the calculated exact mass can be compared to the experimentally measured value from HRMS to confirm its elemental composition. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

X-ray Based Techniques

X-ray techniques are fundamental in elucidating the atomic and electronic structure of this compound. Methods such as X-ray crystallography and X-ray spectroscopy provide a detailed picture of the molecule's three-dimensional arrangement and the bonding environment of its constituent atoms.

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

While a specific single-crystal X-ray diffraction analysis for this compound is not readily found in the surveyed literature, extensive crystallographic studies on phenanthrene derivatives and its isomer, 9-Iodophenanthrene (B92893), offer valuable structural insights.

The fundamental phenanthrene skeleton is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, which results in a nearly planar structure. However, the introduction of substituents can induce steric strain, leading to distortions from planarity. For instance, the analysis of sterically hindered 3,4,5,6-tetrasubstituted phenanthrenes has shown significant twisting of the phenanthrene backbone, with torsion angles as high as 35.21°. rsc.org In contrast, less bulky derivatives like dimethyl phenanthrene-9,10-dicarboxylate maintain a coplanar skeleton. ccspublishing.org.cn

Studies on the isomer 9-Iodophenanthrene reveal the critical role of the iodine atom in directing the solid-state packing. Its crystal structure is characterized by an infinite zigzag chain assembled through C−I···π halogen bonds. researchgate.net This structure is further extended into a three-dimensional network by typical π–π stacking interactions between the phenanthrene rings. researchgate.net This type of halogen bonding is a significant directional force in the crystal engineering of iodo-aromatic compounds. acs.org Given the structural similarities, it is highly probable that this compound also exhibits such intermolecular interactions in its solid state.

X-ray Spectroscopy (XS) for Chemical Nature and Bonding States

X-ray spectroscopy (XS), particularly X-ray Photoelectron Spectroscopy (XPS), has been employed to investigate the chemical nature and bonding states of atoms in iodophenanthrene derivatives. Research on ethynyl-iodophenanthrene adsorbed on a silver surface provides precise information about the carbon-iodine bond. doi.org

XPS measurements confirm the integrity of the C-I covalent bond upon adsorption at low temperatures. doi.org The I 3d spectrum exhibits two distinct single peaks corresponding to the I 3d5/2 and I 3d3/2 core levels. doi.org These findings are crucial for understanding surface-based reactions where the C-I bond can be selectively cleaved by thermal annealing. doi.orgacs.org

In one study, heat treatment was shown to cause the iodine to split from the organic molecule, a process deciphered using X-ray spectroscopy at the BESSY II electron storage ring. ccspublishing.org.cncuni.cz This demonstrates the utility of XS in monitoring chemical transformations and understanding the reactivity of the iodine substituent.

| Core Level | Binding Energy (eV) | Observation |

|---|---|---|

| I 3d5/2 | 621 | Confirms the presence of a covalent Carbon-Iodine bond. |

| I 3d3/2 | 633 | |

| C 1s | 285 | Dominant peak originating from the convolution of several carbon species in the molecule. |

Optical Spectroscopy

Optical spectroscopy techniques, including UV-Vis absorption and luminescence studies, provide critical information about the electronic structure and excited-state dynamics of this compound.

UV-Vis Absorption Studies for Electronic Transitions

The electronic absorption spectrum of this compound is dominated by π-π* transitions within the aromatic phenanthrene core. While specific high-resolution spectra for the isolated 3-iodo isomer are not detailed in the available research, studies on various phenanthrene derivatives provide a clear picture of their absorption characteristics. rsc.orgnih.gov

Generally, phenanthrene-based compounds exhibit strong absorption in the UV region, typically between 250 nm and 400 nm. rsc.org For example, UV-Vis spectra of dibenzo[hi,st]ovalene (DBOV) derivatives, which contain larger polycyclic aromatic systems, show intense absorption bands in toluene (B28343) solution. rsc.org The introduction of different substituents onto the phenanthrene skeleton can modulate the energy of these electronic transitions, leading to shifts in the absorption maxima. For instance, π-extended carbohelicenes derived from iodophenanthrene precursors show absorption bands that are nearly devoid of vibronic fine structures, with the lowest-energy band being bathochromically shifted compared to their non-extended counterparts.

Luminescence and Phosphorescence Behaviors in Crystalline States

The luminescence properties of iodophenanthrenes are strongly influenced by the presence of the iodine atom, a phenomenon known as the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), often leading to significant phosphorescence.

While derivatives can exhibit blue or green fluorescence, the most notable feature of iodophenanthrenes is their phosphorescence. A comparative study of 9-bromophenanthrene (B47481) and 9-iodophenanthrene crystals revealed distinct phosphorescent behaviors. The phosphorescence maximum for 9-iodophenanthrene crystals was observed at 590 nm, a significant blue shift compared to the 640 nm emission of 9-bromophenanthrene. researchgate.net This difference is attributed to the distinct intermolecular interactions in their crystal structures. The 9-iodophenanthrene crystal is dominated by C-I···π halogen bonds, whereas the bromo-analogue features C-H···π hydrogen bonds and different π–π stacking, demonstrating that the crystalline environment can modulate phosphorescence emission. researchgate.net

The phosphorescence spectra of these compounds in cocrystals are often largely red-shifted compared to the free monomer, with well-defined vibrational bands. acs.org The lifetime of these phosphorescent states can be in the millisecond range. acs.org This strong phosphorescence, resulting from the iodine-induced heavy-atom effect, makes iodophenanthrene derivatives promising for applications in organic electronic devices and bioimaging.

| Compound | Emission Type | Emission Maximum (nm) | Dominant Intermolecular Interaction |

|---|---|---|---|

| 9-Iodophenanthrene (crystal) | Phosphorescence | 590 | C-I···π Halogen Bond & π–π Stacking |

| 9-Bromophenanthrene (crystal) | Phosphorescence | 640 | C-H···π Hydrogen Bond & π–π Stacking |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. This computational method allows for a detailed analysis of the electronic structure and reactivity of molecules like 3-iodophenanthrene. By solving the Kohn-Sham equations, DFT provides insights into the spatial distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Electronic Structure Analysis: HOMO-LUMO Gap and Energy Levels

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation.

DFT calculations are frequently employed to determine the energies of these frontier orbitals. researchgate.net For large aromatic systems, various functionals within the DFT framework are utilized to predict the HOMO-LUMO gap. reddit.com The choice of functional, such as B3LYP or CAM-B3LYP, can influence the calculated energy values. reddit.comnih.gov Time-dependent DFT (TD-DFT) calculations can further refine the understanding of electronic transitions, which are predominantly from the HOMO to the LUMO. nih.gov

| Computational Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. irjweb.com |

Molecular Orbital Analysis and Charge Distribution

A detailed analysis of the molecular orbitals of this compound reveals the distribution of electron density across the molecule. The HOMO is typically delocalized over the π-system of the phenanthrene (B1679779) backbone, indicating that this is the region from which an electron is most likely to be removed. Conversely, the LUMO is also distributed across the aromatic rings, representing the region where an incoming electron would most likely reside. The presence of the iodine atom introduces a degree of polarization into the molecule due to its electronegativity, influencing the charge distribution.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. acs.org This method can quantify the charge distribution and identify key orbital interactions that contribute to the stability of the molecule. For instance, NBO analysis can reveal the nature of the C-I bond and the lone pairs on the iodine atom. acs.org

Reactivity Behavior Prediction

The frontier molecular orbitals, HOMO and LUMO, are key to predicting the reactivity of this compound. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as an electron donor. A higher HOMO energy suggests a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and points to the molecule's capacity to act as an electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons.

The distribution of these orbitals also provides clues about regioselectivity in chemical reactions. Electrophilic attacks are likely to occur at sites where the HOMO density is highest, while nucleophilic attacks are favored at locations with high LUMO density. DFT calculations can also be used to model reaction pathways and determine activation energies for various transformations, such as the deiodination of ethynyl-iodophenanthrene on a gold surface. researchgate.net

Intermolecular Interactions (π-π stacking, C-H···π hydrogen bonds, C-I···π halogen bonds)

Non-covalent interactions play a crucial role in the solid-state structure and self-assembly of this compound. These interactions, though weaker than covalent bonds, collectively dictate the molecular packing in crystals.

π-π Stacking: The planar aromatic rings of phenanthrene can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. rsc.org The strength of this interaction is influenced by the electron density of the aromatic rings. rsc.org

C-H···π Hydrogen Bonds: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and the π-electron cloud of a phenanthrene ring acts as the acceptor. researchgate.net

C-I···π Halogen Bonds: The iodine atom in this compound can act as a halogen bond donor, interacting with the electron-rich π-system of a neighboring molecule. researchgate.netruben-group.de This type of interaction, where an electrophilic region on the halogen atom interacts with a nucleophilic π-cloud, is a significant force in the crystal engineering of halogenated aromatic compounds. researchgate.netmdpi-res.com Theoretical calculations have been used to estimate the interaction energies of these non-covalent forces. researchgate.net

Energy Landscape and Conformational Analysis

Energy Barriers for Dihedral Angle Rotations

While the phenanthrene core of this compound is largely rigid, conformational flexibility can arise from the rotation around single bonds if the molecule is part of a larger, more complex structure, such as a biphenanthrenyl system. Theoretical calculations can be used to determine the energy barriers associated with the rotation around the dihedral angles of such linkages. acs.orgnih.gov

Scan calculations, often performed using semi-empirical methods like PM6 or more robust DFT methods, can map the potential energy surface as a function of the dihedral angle. acs.orgnih.gov These calculations reveal the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. researchgate.net For example, in a biphenanthrenyl system, the rotation around the bond connecting the two phenanthrene units would have specific energy barriers that dictate the conformational dynamics of the molecule. acs.orgnih.gov

| Parameter | Description |

| Dihedral Angle (ω) | The angle between two intersecting planes, used to define the conformation around a chemical bond. |

| Energy Barrier (ΔE‡) | The energy difference between a transition state and a stable conformer, indicating the energy required for a conformational change. |

Note: Specific energy barrier values for dihedral angle rotations in a molecule containing a this compound unit would depend on the exact molecular structure and require specific computational studies.

Stereoisomerism and Structural Degeneracies in Derived Systems

Computational studies have been instrumental in understanding the complex stereochemistry of systems derived from iodophenanthrene units. A notable example is the investigation of nanohoops, which are hoop-shaped, sp2-carbon networks of cycloarylenes. kek.jpnih.gov The cyclostereoisomerism in these structures, particularly in a cyclophenanthrenylene nanohoop like researchgate.netcyclo-3,9-phenanthrenylene ( researchgate.netCPhen3,9), which is synthesized from a 9-iodophenanthrene (B92893) derivative, presents a case of significant structural degeneracy. kek.jpnih.govacs.org

In systems like researchgate.netCPhen3,9, two different types of biaryl linkages exist: one mimicking the 2,2′-binaphthyl connection (at the 3,3′ positions) and another mimicking the 1,1′-binaphthyl connection (at the 9,9′ positions). nih.gov This heterogeneity gives rise to both E/Z geometry at the 3,3'-linkages and R/S geometry at the 9,9'-linkages. kek.jp The combination of these stereochemical elements within a single macrocycle leads to a large number of possible stereoisomers. Theoretical analysis revealed that the non-belt-shaped structure of researchgate.netCPhen3,9 could result in 51 distinct stereoisomers, comprising 31 diastereomers and 20 pairs of enantiomers. nih.gov

Table 1: Stereoisomerism in researchgate.netCPhen3,9 Nanohoop

| Feature | Description | Reference |

| Precursor | Synthesized from a 9-iodophenanthrene derivative. | kek.jpacs.org |

| Linkage Types | Possesses both E/Z-type (3,3'-) and R/S-type (9,9'-) biaryl linkages. | kek.jpnih.gov |

| Isomer Count | Theoretical analysis predicts 51 stereoisomers (31 diastereomers, 20 enantiomer pairs). | nih.gov |

| Isomerization | Exhibits two-stage isomerization: low-temperature E/Z transitions and high-temperature R/S transitions. | nih.gov |

| Chirality | Overall chirality is determined by the constrained R/S linkages at the 9,9'-connections. | nih.gov |

Theoretical Mechanistic Investigations

Density Functional Theory (DFT) and other computational modeling techniques have been pivotal in elucidating the reaction mechanisms involving iodophenanthrene derivatives. ruben-group.de These theoretical investigations provide insights into reaction pathways, intermediate species, and the fundamental interactions driving chemical transformations.

A significant area of study has been the on-surface synthesis involving ethynyl-iodophenanthrene (EIP) on metal substrates like Ag(111) and Au(111). researchgate.netruben-group.de In one study, a combination of scanning tunneling microscopy (STM) and DFT modeling was used to understand the multi-step convergent reaction of a dissymmetric EIP precursor on an Ag(111) surface. ruben-group.de The computational modeling revealed a complex reaction pathway that transforms the initial, simple self-assembled network into a highly ordered, semi-regular Archimedean tiling. ruben-group.de The theoretical investigation elucidated that in situ generated catalytic silver complexes mediate key steps, including a hydrogen transfer from the terminal alkyne to the dehalogenated site on the phenanthrene backbone at low temperatures. ruben-group.de DFT modeling also confirmed that for deiodinated precursors on Au(111), alkyne activation and subsequent covalent coupling are more favorable, leading to the formation of polymeric chains. researchgate.net

Theoretical calculations have also been employed to understand the non-covalent interactions that dictate the supramolecular assembly of iodophenanthrene. Specifically, the role of halogen bonding in the crystal structure of 9-iodophenanthrene has been analyzed. acs.org Computational studies estimated the interaction energies of the C-I···π halogen bonds that assemble the molecules into an infinite zigzag chain, which is further extended into a three-dimensional structure by π-π stacking. acs.org These calculations are crucial for understanding how subtle intermolecular forces can be harnessed to control the solid-state architecture of materials. acs.org

Furthermore, extensive DFT computations have been applied to understand the mechanisms of related reactions, such as the Povarov reaction, to determine whether they proceed via concerted or stepwise processes depending on the specific conditions and substituents involved. ualberta.ca

Table 2: Examples of Theoretical Mechanistic Studies Involving Iodophenanthrene Derivatives

| System Studied | Computational Method | Key Mechanistic Finding | Reference |

| Ethynyl-iodophenanthrene on Ag(111) | DFT, Computational Modelling | Elucidation of a multi-step convergent reaction pathway mediated by catalytic Ag complexes. | ruben-group.de |

| Ethynyl-iodophenanthrene on Au(111) | DFT | Alkyne activation and covalent coupling are more favored for deiodinated precursors. | researchgate.net |

| 9-Iodophenanthrene Crystal | Theoretical Calculations | Estimation of interaction energies for C-I···π halogen bonds and π-π stacking in the solid state. | acs.org |

| Povarov Reaction (Related Systems) | DFT | Mechanism can be either concerted or stepwise depending on reaction conditions. | ualberta.ca |

Applications in Advanced Materials Science and Supramolecular Chemistry

Construction of Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined architectures is a cornerstone of nanoscience. 3-Iodophenanthrene derivatives have been instrumental in demonstrating sophisticated strategies for creating complex two-dimensional (2D) structures on surfaces.

Formation of Archimedean Tilings on Metal Surfaces

Researchers have successfully utilized a derivative of this compound, specifically ethynyl-iodophenanthrene, to generate a rare semi-regular (3.4.6.4) Archimedean tiling on a silver (Ag(111)) surface. ruben-group.dekit.eduinnovations-report.com Archimedean tilings, which are tessellations of a plane by two or more types of regular polygons, are of significant interest because materials with these structures can exhibit unique physical and chemical properties, such as unusual electrical conductivity and special light reflectivity. ruben-group.deinnovations-report.comresearchgate.net

The process begins with the deposition of ethynyl-iodophenanthrene, a molecule that possesses both geometric and reactive dissymmetry, onto the silver substrate. ruben-group.denih.gov At low annealing temperatures (≤ 130 K), the intact molecules self-assemble into a simple, regular (6³) hexagonal network. ruben-group.deresearchgate.net However, upon further thermal annealing to between 300 K and 350 K, a striking transformation occurs. The initial simple network evolves into a highly ordered and complex (3.4.6.4) Archimedean tiling with long-range order. ruben-group.dekit.edunih.gov This demonstrates a sophisticated on-surface synthesis where a simple precursor is transformed into a complex, pre-defined supramolecular architecture. northeastern.edukit.edu

Design of Complex 2D Molecular Tessellations through Interfacial Chemistry

The formation of these intricate patterns is not a simple self-assembly process but rather a result of a multi-step, convergent reaction pathway mediated by the catalytically active silver surface. ruben-group.denih.govnortheastern.edu This approach to creating complex 2D molecular tessellations represents a significant advancement over methods that rely solely on the direct assembly of pre-programmed molecular tectons without chemical transformations. ruben-group.deresearchgate.netnih.gov

The dissymmetry of the ethynyl-iodophenanthrene precursor is key to this process. ruben-group.dekit.edu The molecule features an H-terminated alkynyl group at the 2-position and an iodine atom at the 7-position of the phenanthrene (B1679779) backbone. ruben-group.de The different reactivity of these functional groups drives a sequence of on-surface chemical reactions as the temperature is increased. ruben-group.de In the intermediate temperature range (130 K < T < 300 K), various reaction intermediates are formed, leading to a disordered phase before the final, highly ordered tessellation emerges. ruben-group.deresearchgate.net This method of interfacial supramolecular engineering opens pathways to construct versatile and complex nanoarchitectures from simple, dissymmetric organic precursors. ruben-group.denortheastern.edu

Development of Novel Building Blocks (e.g., organometallic complexes like bis(phenanthren-2-ylethynyl)silver)

A crucial aspect of the formation of the Archimedean tiling is the in-situ generation of a new, larger, and more symmetric building block, or "tecton". ruben-group.denortheastern.edu Through a series of convergent chemical transformations on the Ag(111) surface, the initial ethynyl-iodophenanthrene molecules are converted with high yield (~92%) into an organometallic complex: bis(phenanthren-2-yl-eythnyl)silver (BPE-Ag). ruben-group.deresearchgate.net

This transformation involves several steps, including the cleavage of the iodine atom from the phenanthrene backbone and the capture of a silver adatom by the alkyne groups of two precursor molecules. ruben-group.dekit.edu The resulting BPE-Ag complex is the essential and sole building block of the final, complex tessellation. ruben-group.de The formation of this novel organometallic species from a simpler organic precursor highlights a sophisticated "bottom-up" fabrication strategy, where the building blocks for a complex assembly are created and organized simultaneously on a surface. ruben-group.deinnovations-report.com

Potential in Organic Electronics and Photonics (contextual from halogenated phenanthrenes)

While direct studies on this compound are specific, the broader class of halogenated phenanthrenes shows significant promise for applications in organic electronics and photonics. Halogenation is a known strategy to modify the electronic and optical properties of polycyclic aromatic hydrocarbons (PAHs). koyauniversity.orgresearchgate.net

Introducing halogens like fluorine, chlorine, bromine, and iodine to the phenanthrene structure can alter key electronic parameters. koyauniversity.orgresearchgate.net For instance, halogenation has been shown to reduce the HOMO-LUMO energy gap and increase the electronegativity of the molecule. koyauniversity.orgresearchgate.net A smaller energy gap can be advantageous for semiconductor applications, and indeed, halogenated PAHs are being explored as organic semiconductors for devices like light-emitting diodes (LEDs) and field-effect transistors (FETs). koyauniversity.orgresearchgate.net The addition of bromine and iodine, in particular, can slightly decrease the bandgap of conjugated compounds. researchgate.net

Furthermore, phenanthrene compounds substituted with reactive leaving groups, such as iodine, are valuable for synthesizing larger conjugated systems like oligomers and polymers through cross-coupling reactions. google.com These larger systems are the fundamental components of many organic electronic devices. The presence of a halogen atom can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductor films. researchgate.net Additionally, some halogenated aromatic compounds, such as 9-Bromophenanthrene (B47481), exhibit fluorescence, suggesting that iodinated phenanthrenes could also possess interesting photophysical properties for photonic applications. cymitquimica.com

Research Findings on Halogenated Phenanthrene Derivatives

| Property Change | Halogen Substituent | Effect | Potential Application |

|---|---|---|---|

| HOMO-LUMO Gap | F, Cl, Br | Reduction of the energy gap. koyauniversity.orgresearchgate.net | Organic Semiconductors koyauniversity.orgresearchgate.net |

| Electronegativity | Br | Increase in electronegativity. koyauniversity.orgresearchgate.net | Enhanced Electron Attraction koyauniversity.orgresearchgate.net |

| Optical Properties | F, Cl, Br | Shift in absorption peaks. koyauniversity.orgresearchgate.net | Photonics, Dyes koyauniversity.orgcymitquimica.com |

| Reactivity | I, Br | Serve as reactive leaving groups for polymerization. google.com | Synthesis of Conjugated Polymers google.com |

Research on Derivatives and Structure Activity Relationships Sar

Synthesis of Substituted Phenanthrene (B1679779) Derivatives bearing Iodine

The creation of iodinated phenanthrene derivatives is achieved through a variety of synthetic strategies. A common approach involves the direct iodination of a phenanthrene precursor, often followed by other functional group manipulations like carboxylation. For instance, 9-iodophenanthrene-3-carboxylic acid can be synthesized from 3-acetyl-9-bromophenanthrene (B15219556) in a two-step process involving an aromatic Finkelstein reaction followed by a haloform reaction. However, direct Friedel-Crafts acylation of 9-iodophenanthrene (B92893) has proven to be challenging, often resulting in complex mixtures. nih.gov

Modern methods have provided more robust and versatile routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce the iodine atom. Other innovative techniques include:

Domino Reactions: A one-pot palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene efficiently constructs various phenanthrene derivatives. nih.govbeilstein-journals.org

Photochemical Synthesis: Phenanthrenes can be formed through the photoinduced cyclization of stilbene (B7821643) derivatives in the presence of iodine, which acts as an oxidizing agent. academie-sciences.fr Another photoinduced method involves an arylation/cyclization cascade starting from aryl iodides and styrenes. researchgate.net

Iodocyclization: Electrophilic iodine reagents like iodine monochloride (ICl) can induce the benzannulation of alkynes, such as bis(biaryl)acetylenes, to form iodide-functionalized phenanthrene intermediates. mdpi.com A particularly rapid method involves the iodocyclization of arene-ynamides using I(coll)2PF6 to produce 9-iodophenanthrene in high yield. bohrium.com

Classical Methods: An older method describes the synthesis of 3-iodophenanthrene by treating a diazo solution with potassium iodide. gla.ac.uk

These diverse synthetic methodologies provide chemists with a toolkit to access a wide range of iodine-bearing phenanthrene structures for further investigation.

Investigation of this compound as a Key Intermediate for Functionalized Phenanthrenes

This compound and its close derivatives are highly valued as key intermediates for synthesizing more complex, functionalized molecules. The carbon-iodine bond is particularly useful as it serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Research has demonstrated the utility of 3-acetyl-9-iodophenanthrene and 9-iodophenanthrene-3-carboxylic acid as starting points for a library of novel 3,9-disubstituted phenanthrenes. nih.gov These intermediates can be readily transformed using an array of reactions including:

Suzuki Coupling: Reacting with various boronic acids to introduce aryl or heteroaryl groups. nih.gov

Heck Coupling: Reacting with alkenes to append vinyl groups. nih.gov

Stille Coupling: Reacting with organostannanes. nih.gov

Wittig Reaction: Modifying carbonyl groups to form alkenes. nih.gov

A specific example includes the Suzuki coupling of this compound with (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid, catalyzed by tetrakis(triphenyl)phosphinepalladium(0), to produce a novel compound for organic electronic devices. google.com The versatility of these iodinated intermediates is crucial for systematically modifying the phenanthrene core to probe biological interactions and develop new materials. nih.govnih.govthieme-connect.com

Structure-Activity Relationship Studies for Allosteric Modulation of Biological Targets

The phenanthrene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to be allosteric modulators of important biological targets.

Derivatives of phenanthroic acid represent a functionally diverse family of allosteric modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and various neurological disorders. nih.govthieme-connect.comnih.govresearchgate.net The introduction of specific substituents onto the phenanthrene-3-carboxylic acid core allows for fine-tuning of the activity and selectivity towards different NMDA receptor subtypes (GluN2A-D).

Early studies with unsubstituted phenanthrene-3-carboxylic acids showed weak antagonism. The introduction of halogens, particularly iodine, proved to be a pivotal strategy. 9-Iodophenanthrene-3-carboxylic acid (also known as UBP512) was identified as a selective allosteric modulator that potentiates responses at GluN1/GluN2A receptors while inhibiting GluN1/GluN2C and GluN1/GluN2D subtypes. acs.org This contrasts with its bromo- and chloro-analogs, highlighting the unique contribution of the iodine atom.

SAR studies have revealed key structural insights. For example, modifying the substituent at the 9-position significantly impacts activity and selectivity.

Table 1: Impact of 9-Position Substitution on NMDA Receptor Modulation

| Derivative of Phenanthrene-3-carboxylic acid | GluN1/GluN2A Potentiation (%) | GluN1/GluN2C Inhibition (IC₅₀, μM) | GluN1/GluN2D Inhibition (IC₅₀, μM) |

|---|---|---|---|

| Parent Compound (UBP512) | 42 ± 5 | 51 ± 7 | 46 ± 6 |

| 9-Methyl analogue | 68 ± 4 | >100 | >100 |

| 9-Cyclopropyl analogue | 89 ± 3 | 72 ± 9 | 65 ± 8 |

Data sourced from research on phenanthrene-based NMDA receptor modulators.

Another important phenanthrene derivative, (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA), is a potent and highly selective antagonist that prefers NR2C/NR2D subunits over NR2A/NR2B. researchgate.netnih.gov These studies demonstrate that the phenanthrene scaffold allows for the development of modulators with novel and varied patterns of NMDA receptor subtype selectivity. researchgate.net

In the field of antiviral research, halogen-substituted phenanthrene β-diketo acids (DKAs) have emerged as a novel class of HIV-1 integrase inhibitors. nih.govnih.gov This enzyme is essential for viral replication, and its inhibition is a key strategy in anti-HIV therapy. nih.gov The β-diketo acid moiety is a known pharmacophore that chelates essential magnesium ions in the enzyme's active site. nih.gov

Synthesis and evaluation of a series of these compounds revealed that halogen substitution can enhance inhibitory activity. nih.gov The position and nature of the halogen, along with other substituents on the phenanthrene ring, influence the potency against the two catalytic steps of integrase: 3′-end processing (3'-P) and strand transfer (ST). nih.gov

Table 2: HIV-1 Integrase Inhibitory Activity of Substituted Phenanthrene β-Diketo Acids

| Compound | Substituent(s) | 3'-P IC₅₀ (μM) | ST IC₅₀ (μM) |

|---|---|---|---|

| 17 | 7-Fluoro | 10 | 1.4 |

| 18 | 6-Chloro | 5.0 | 1.3 |

| 20 | 7-Bromo | 7.0 | 1.2 |

Data sourced from a study on phenanthrene β-diketo acids as HIV-1 integrase inhibitors. nih.gov

The most active compound in one study was 4-(6-chlorophenanthren-2-yl)-2,4-dioxobutanoic acid (18), which inhibited both steps with IC₅₀ values of 5.0 μM and 1.3 μM, respectively. nih.govnih.gov Docking studies suggest these compounds bind to a potentially novel region in the integrase active site, which could be advantageous for overcoming resistance to existing clinical inhibitors. nih.govnih.gov Other research has shown that phenanthrene diketo acids are generally more potent than structurally related phenanthridinone diketo acids, possibly due to the more lipophilic nature of the phenanthrene system. researchgate.net

Carboxylated Naphthalene (B1677914) and Phenanthrene Derivatives in NMDA Receptor Studies

Exploration of Novel Phenanthrene-Based Scaffolds through this compound Functionalization

The true value of this compound as a building block is realized in its use to construct entirely new molecular scaffolds. Its reactivity in cross-coupling reactions allows for the attachment of large and complex chemical moieties, expanding the chemical space accessible to researchers.

In materials science, this compound has been used to synthesize novel phenanthrene compounds for organic electronic devices. google.com By coupling it with boronic acids bearing large aromatic systems like dibenzofuran, new materials with potentially useful optoelectronic properties can be created. google.com

In drug discovery, the functionalization of iodophenanthrene intermediates is a cornerstone of efforts to understand complex biological systems like the NMDA receptor. By starting with a few common intermediates, such as 9-iodophenanthrene-3-carboxylic acid, a wide array of novel derivatives with diverse substituents at the 3- and 9-positions can be synthesized. nih.gov This systematic functionalization allows for a thorough exploration of the structure-activity landscape, helping to clarify the structural requirements for achieving desired biological effects, such as the allosteric modulation of a specific receptor subtype. nih.gov This strategy represents a powerful approach to developing novel chemical probes and potential therapeutic agents.

常见问题

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Iodophenanthrene?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable. Document all instrument parameters (e.g., solvent systems, column types) and compare findings with published data for analogous halogenated phenanthrenes .

Q. How should researchers design initial toxicity assays for this compound in cellular models?

Use tiered in vitro approaches:

- Dose-response curves : Test concentrations from 1 µM to 100 µM in human cell lines (e.g., HepG2 for hepatic toxicity).

- Endpoints : Measure cell viability (MTT assay), oxidative stress (ROS detection), and apoptosis markers (caspase-3 activation).

- Controls : Include solvent controls (e.g., DMSO) and positive controls (e.g., cisplatin for apoptosis). Given limited toxicity data for iodinated phenanthrenes, reference safety protocols for chlorinated analogs (e.g., handling precautions, waste disposal) .

Q. What are the best practices for synthesizing this compound with high reproducibility?

Optimize reaction conditions using:

- Catalytic systems : Compare Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) vs. direct electrophilic iodination.

- Solvent selection : Test polar aprotic solvents (DMF, DMSO) for iodine stability.

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) and monitor by TLC. Document yield variability and troubleshoot via controlled replicates (e.g., oxygen-free environments for air-sensitive reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Apply systematic validation:

- Comparative analysis : Replicate published protocols and cross-check NMR chemical shifts with computational predictions (DFT calculations).

- Batch variability : Analyze impurities via LC-MS and quantify using internal standards.

- Collaborative verification : Share samples with independent labs for interlaboratory validation. Address discrepancies through peer-reviewed correspondence .

Q. What methodologies are suitable for investigating the photostability and degradation pathways of this compound under environmental conditions?

Design controlled UV exposure experiments:

- Light sources : Use solar simulators (λ = 290–700 nm) to mimic natural sunlight.

- Degradation products : Identify via GC-MS and HPLC-UV/Vis, focusing on dehalogenation byproducts (e.g., phenanthrene).